7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Overview
Description
7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a synthetic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound features an adamantylmethyl group, which is a bulky, rigid structure that can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine typically involves the reaction of an adamantylmethyl-substituted phenol with formaldehyde and an amine under acidic or basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Solventless methods or the use of environmentally friendly solvents can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has several applications in scientific research:
Biology: Investigated for its potential as a ligand in binding assays due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves its interaction with specific molecular targets. The adamantylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine: Similar structure but with a furan ring instead of an adamantyl group.
Adamantyl-substituted β-hydroxybutyric acids: Compounds with similar adamantyl groups but different core structures.
Uniqueness
7-(1-adamantylmethyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is unique due to its combination of the adamantylmethyl group and the benzoxazine ring. This combination imparts distinct physical and chemical properties, such as enhanced thermal stability and specific biological activities, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-(1-adamantylmethyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-2-15-3-14(1)7-20(6-13,8-15)10-21-9-16-4-18-19(24-12-23-18)5-17(16)22-11-21/h4-5,13-15H,1-3,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYVHTKKJGXEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4CC5=CC6=C(C=C5OC4)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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